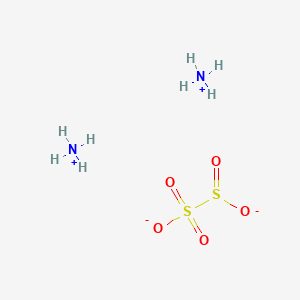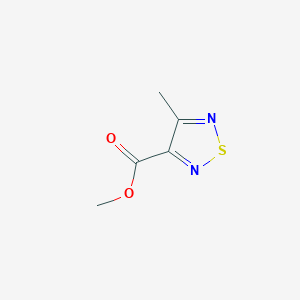
3,4-Dimethyl-5-nitropyridin-2(1H)-one
Descripción general
Descripción
3,4-Dimethyl-5-nitropyridin-2(1H)-one, also known as DMNP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMNP is a yellow crystalline powder that is soluble in organic solvents, and it has been found to have potential applications in various fields such as organic synthesis, materials science, and biomedical research.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have potential applications in various scientific research fields. In organic synthesis, 3,4-Dimethyl-5-nitropyridin-2(1H)-one can be used as a reagent for the preparation of various organic compounds. In materials science, 3,4-Dimethyl-5-nitropyridin-2(1H)-one can be used as a precursor for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis. In biomedical research, 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have potential applications as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-5-nitropyridin-2(1H)-one is not fully understood, but it is believed to involve the formation of a nitroso intermediate that can undergo various reactions such as reduction, oxidation, and nucleophilic substitution. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to undergo reduction in the presence of thiols, which can lead to the formation of a fluorescent product that can be used for the detection of ROS.
Efectos Bioquímicos Y Fisiológicos
3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have minimal toxicity in vitro, but its effects on living organisms are not well understood. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has been found to have antioxidant properties in vitro, but its effects on oxidative stress in vivo are not well studied. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has also been found to have potential applications in the treatment of cancer, but its mechanism of action and efficacy in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dimethyl-5-nitropyridin-2(1H)-one has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, 3,4-Dimethyl-5-nitropyridin-2(1H)-one has several limitations, including its complex synthesis method, limited availability, and potential toxicity in vivo.
Direcciones Futuras
There are several future directions for research on 3,4-Dimethyl-5-nitropyridin-2(1H)-one, including the development of new synthesis methods that are more efficient and scalable, the study of its mechanism of action and efficacy in vivo, and the exploration of its potential applications in various scientific research fields. 3,4-Dimethyl-5-nitropyridin-2(1H)-one has the potential to be a valuable tool for researchers in organic synthesis, materials science, and biomedical research, and further research is needed to fully understand its properties and potential applications.
Propiedades
IUPAC Name |
3,4-dimethyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(2)7(10)8-3-6(4)9(11)12/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAVUDSYTOBZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452494 | |
| Record name | 3,4-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-nitropyridin-2(1H)-one | |
CAS RN |
65169-34-8 | |
| Record name | 3,4-Dimethyl-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1'-Benzylspiro[isochroman-1,4'-piperidine]](/img/structure/B1624243.png)


![4-[8-(4-Formylphenoxy)octoxy]benzaldehyde](/img/structure/B1624248.png)




